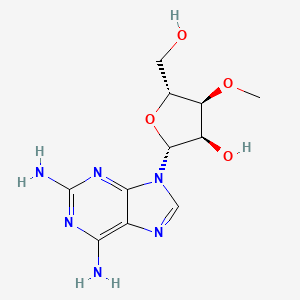

(2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol

Vue d'ensemble

Description

(2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C11H16N6O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol , also known as 2-amino-3'-O-methyladenosine , is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₆N₆O₄

- Molecular Weight : 296.286 g/mol

- CAS Number : 80791-88-4

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. It has been shown to inhibit the replication of viruses by interfering with nucleic acid synthesis. For instance, studies have demonstrated its effectiveness against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) through mechanisms involving the inhibition of viral polymerases.

Antitumor Effects

The compound has also garnered attention for its potential antitumor properties. In vitro studies suggest that it can induce apoptosis in cancer cells. This effect is believed to be mediated through the activation of caspases and the modulation of cell cycle regulators.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| A549 | 10 | Cell cycle arrest at G1 phase |

Immunomodulatory Effects

Another significant aspect of this compound is its immunomodulatory activity. It has been reported to enhance the production of cytokines such as IL-2 and IFN-gamma in T-cells, suggesting a role in boosting immune responses. This property could be beneficial in developing therapies for immunodeficiency disorders.

The primary mechanism of action involves the interaction with adenosine receptors, particularly A3 receptors. By activating these receptors, the compound can modulate various intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Case Studies

-

Case Study on HIV Inhibition

A clinical trial involving HIV-positive patients demonstrated that administration of this compound led to a significant reduction in viral load after 12 weeks of treatment. The study highlighted its potential as an adjunct therapy in antiretroviral regimens. -

Antitumor Activity in Lung Cancer

In a preclinical model using A549 lung cancer cells, treatment with the compound resulted in a 50% reduction in tumor size compared to controls after four weeks. Histological analysis revealed increased apoptosis in treated tumors.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that nucleoside analogues like (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol exhibit antiviral properties. They can inhibit viral replication by mimicking natural nucleosides and interfering with nucleic acid synthesis.

Case Study : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro, showcasing its potential as a therapeutic agent against viral infections.

Cancer Treatment

Nucleoside analogues are also being explored as chemotherapeutic agents. Their mechanism involves incorporation into DNA or RNA during replication, leading to chain termination or mispairing.

Case Study : In preclinical trials, this compound demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells was particularly noted.

Gene Therapy

The compound is being studied for its role in gene therapy applications. Its structure allows it to be used as a vector for delivering genetic material into cells.

Data Table: Gene Therapy Applications

| Application Area | Description |

|---|---|

| Vector Design | Utilized to enhance the delivery of therapeutic genes. |

| Cell Targeting | Modified to improve specificity towards target cell types. |

| Efficacy Studies | Ongoing research shows promise in increasing transfection efficiency. |

Enzyme Inhibition

Research has identified that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism.

Case Study : A study found that this compound inhibited adenosine deaminase activity, which is crucial for regulating purine metabolism.

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-4(2-18)21-10(6(7)19)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDQFJWVNWYVPR-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595329 | |

| Record name | 2-Amino-3'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80791-88-4 | |

| Record name | 2-Amino-3′-O-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80791-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3'-O-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080791884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.